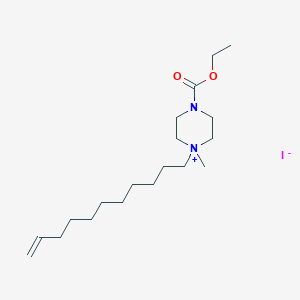
VWMYXHGPBKEULF-UHFFFAOYSA-M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester is a complex organic compound with a unique structure that includes a piperazinium core, a carboxylic acid group, and an undecenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester typically involves multiple steps, starting with the preparation of the piperazinium core The undecenyl side chain is introduced through a series of reactions, including alkylation and esterification
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperazinium derivatives with different side chains and functional groups. Examples include:
- 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium chloride
- 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium bromide
Uniqueness
What sets 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester apart is its unique combination of functional groups and side chains, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
111560-48-6 |
|---|---|
Formule moléculaire |
C19H37IN2O2 |
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
ethyl 4-methyl-4-undec-10-enylpiperazin-4-ium-1-carboxylate;iodide |
InChI |
InChI=1S/C19H37N2O2.HI/c1-4-6-7-8-9-10-11-12-13-16-21(3)17-14-20(15-18-21)19(22)23-5-2;/h4H,1,5-18H2,2-3H3;1H/q+1;/p-1 |
Clé InChI |
VWMYXHGPBKEULF-UHFFFAOYSA-M |
SMILES |
CCOC(=O)N1CC[N+](CC1)(C)CCCCCCCCCC=C.[I-] |
SMILES canonique |
CCOC(=O)N1CC[N+](CC1)(C)CCCCCCCCCC=C.[I-] |
Synonymes |
ethyl 4-methyl-4-undec-10-enyl-2,3,5,6-tetrahydropyrazine-1-carboxylat e iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















